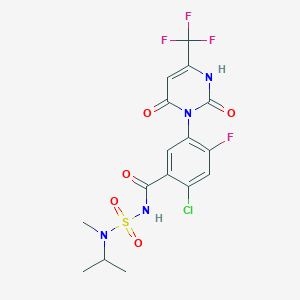
Saflufenacil-N-desmethyl
Cat. No. B3331694
Key on ui cas rn:
854122-75-1
M. Wt: 486.8 g/mol
InChI Key: ASCZLNVIWHMJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08362026B2
Procedure details


50.0 g (0.098 mol) of 2-chloro-5-[3,6-dihydro-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]-4-fluoro-N-{[methyl(1-methylethyl)amino]sulfonyl}benzamide, 3.2 g (0.0089 mol) of tetrabutylammonium bromide (=TBAB) and 15.1 g (0.12 mol) of dimethyl sulfate were introduced into the reaction vessel at 25° C. in a mixture of toluene, water and THF, and the mixture was heated to 40° C. Thereafter, a pH of 5.3-5.5 was established in the reaction mixture by addition of aqueous 10% strength NaOH solution. During the entire duration of the reaction, more aqueous 10% strength NaOH solution was added so that the pH during the entire course of the reaction was constantly at the pH which had been established beforehand. After the reaction had ended, stirring of the reaction mixture was continued for 3.5 h at 40° C. The phases were subsequently separated.
Quantity
50 g
Type
reactant
Reaction Step One








Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:18]=[C:17](F)[C:16]([N:20]2[C:25](=[O:26])[CH:24]=[C:23](C(F)(F)F)[NH:22][C:21]2=[O:31])=[CH:15][C:3]=1C(NS(N(C)C(C)C)(=O)=O)=O.S(OC)(OC)(=O)=O.O.[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.C1COCC1>[C:16]1([N:20]2[C:25](=[O:26])[CH:24]=[CH:23][NH:22][C:21]2=[O:31])[CH:15]=[CH:3][CH:2]=[CH:18][CH:17]=1 |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)NS(=O)(=O)N(C(C)C)C)C=C(C(=C1)F)N1C(NC(=CC1=O)C(F)(F)F)=O
|
|
Name
|
|
|
Quantity
|
15.1 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring of the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added so that the pH during the entire course of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were subsequently separated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
